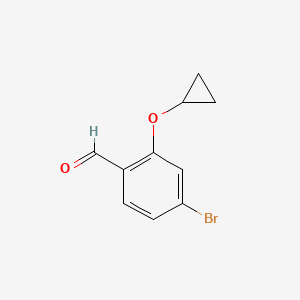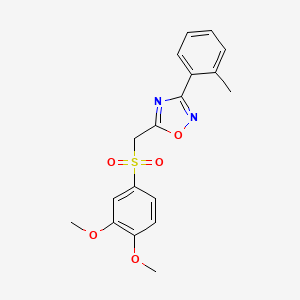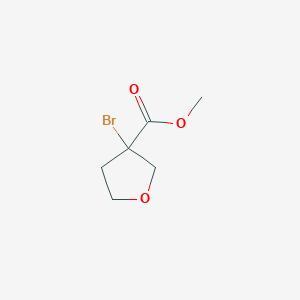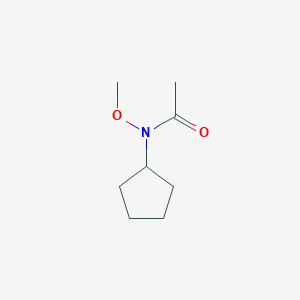
4-Bromo-2-cyclopropoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclopropoxybenzaldehyde is a chemical compound with the molecular formula C10H9BrO2 . It has a molecular weight of 241.08 . The compound is a powder and is stored at a temperature of -10 degrees .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-cyclopropoxybenzaldehyde is 1S/C10H9BrO2/c11-8-2-1-7 (6-12)10 (5-8)13-9-3-4-9/h1-2,5-6,9H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Bromo-2-cyclopropoxybenzaldehyde is a powder . It has a predicted boiling point of 334.0±27.0 °C and a predicted density of 1.601±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Bromo Quinolines
4-Bromo-2-cyclopropoxybenzaldehyde: is utilized in the synthesis of 4-bromo quinolines , which are significant frameworks widely present in numerous pharmaceuticals, pesticide molecules, bioactive molecules, and natural products . The compound acts as a precursor in TMSBr-promoted cascade cyclization reactions, leading to the formation of these quinolines, which are then used as key intermediates for constructing various bioactive molecules or drugs.
Organic Synthesis Intermediate
As an organic synthesis intermediate, 4-Bromo-2-cyclopropoxybenzaldehyde plays a crucial role in the preparation of complex molecules. It serves as a building block in organic synthesis, allowing for the construction of diverse molecular structures with potential applications in medicinal chemistry and materials science .
Ligand in Catalysis
In catalysis, certain compounds derived from 4-Bromo-2-cyclopropoxybenzaldehyde can act as ligands. These ligands are essential for facilitating various chemical reactions, including those that lead to the production of fine chemicals and pharmaceuticals .
Development of Pesticides
The derivatives of 4-Bromo-2-cyclopropoxybenzaldehyde may be explored for their potential use in the development of new pesticides. The bromine atom in the compound can be critical for the biological activity of these pesticides, offering a way to control pests effectively .
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-cyclopropoxybenzaldehyde is a valuable intermediate for the synthesis of drug candidates. Its incorporation into drug molecules can enhance their pharmacological properties, such as increasing potency or improving metabolic stability .
Material Science
This compound could also find applications in material science, particularly in the synthesis of novel materials with specific optical or electronic properties. The presence of the bromine atom allows for further functionalization, which can be tailored to achieve desired material characteristics .
Bioactive Molecule Construction
4-Bromo-2-cyclopropoxybenzaldehyde: is instrumental in constructing bioactive molecules that may have therapeutic applications. Its structural motif can be found in several natural products and bioactive compounds, making it a versatile tool in drug discovery processes .
Analytical Chemistry
Finally, in analytical chemistry, compounds synthesized from 4-Bromo-2-cyclopropoxybenzaldehyde can be used as standards or reagents. They can help in the quantification and identification of various substances within complex mixtures .
Safety and Hazards
Wirkmechanismus
Mode of Action
For instance, benzaldehydes often act as electrophiles, reacting with nucleophiles in biological systems .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromo-2-cyclopropoxybenzaldehyde are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Bromo-2-cyclopropoxybenzaldehyde is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.
Eigenschaften
IUPAC Name |
4-bromo-2-cyclopropyloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAPLINWVOFLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243456-36-1 |
Source


|
| Record name | 4-bromo-2-cyclopropoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)

![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)

![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2870825.png)


![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)

